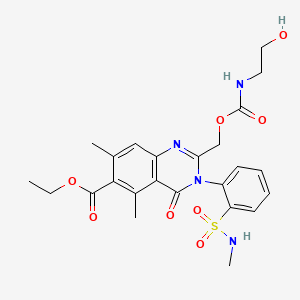

2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester

Vue d'ensemble

Description

SAD448 est un médicament à petite molécule qui agit comme un agoniste du récepteur cannabinoïde de type 1 (CB1). Initialement développé par Novartis Pharma AG, ce composé a montré un potentiel dans le contrôle de la spasticité grâce à son action sur les récepteurs CB1 des nerfs périphériques. Il a été exploré pour ses applications thérapeutiques dans les maladies du système nerveux et les maladies oculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SAD448 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications de groupes fonctionnels. La voie de synthèse exacte est propriétaire, mais elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction contrôlées pour assurer un rendement élevé et une pureté élevée.

Méthodes de production industrielle

La production industrielle de SAD448 impliquerait probablement des techniques de synthèse organique à grande échelle, y compris des réacteurs par lots et des systèmes à flux continu. Le processus serait optimisé pour la rentabilité, la scalabilité et la durabilité environnementale, en adhérant aux bonnes pratiques de fabrication (BPF).

Analyse Des Réactions Chimiques

Types de réactions

SAD448 subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions communs

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium et l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.

Substitution : Des agents d'halogénation comme le chlore ou le brome, et des nucléophiles tels que les amines ou les alcools.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation pourrait produire des cétones ou des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des alcanes.

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les interactions avec le récepteur CB1.

Biologie : Étudié pour ses effets sur la neurotransmission et la fonction des nerfs périphériques.

Médecine : Exploré pour traiter des affections comme la spasticité dans la sclérose en plaques et l'hypertension oculaire

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs CB1.

Mécanisme d'action

SAD448 exerce ses effets en se liant et en activant les récepteurs CB1, qui sont principalement situés dans le système nerveux périphérique. Cette activation module la libération de neurotransmetteurs, conduisant à une réduction de la spasticité et à d'autres effets thérapeutiques. Les voies moléculaires impliquées comprennent l'inhibition de la production d'AMP cyclique et l'activation des kinases de protéines activées par les mitogènes .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its efficacy against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation and induce apoptosis in breast cancer cells through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways .

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Quinazoline derivatives have been reported to possess broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics or antifungal agents. The presence of a sulfonamide group enhances this activity by interfering with bacterial folate synthesis .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented in preclinical studies. Compounds with similar structures have demonstrated the capacity to inhibit pro-inflammatory cytokines, suggesting that this compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study published in MDPI Crystals explored the synthesis and biological activity of quinazoline derivatives, including compounds similar to the one discussed here. It was found that these derivatives significantly reduced tumor growth in xenograft models, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

In a comparative study on various quinazoline derivatives, researchers evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinazoline structure enhance antimicrobial potency, supporting the hypothesis that the compound could be developed into a new class of antibiotics .

Case Study 3: Inhibition of Inflammation

Another investigation focused on the anti-inflammatory effects of quinazoline derivatives in animal models of inflammation. The study reported that these compounds effectively reduced inflammation markers and improved clinical outcomes in treated subjects .

Mécanisme D'action

SAD448 exerts its effects by binding to and activating the CB1 receptors, which are primarily located in the peripheral nervous system. This activation modulates neurotransmitter release, leading to reduced spasticity and other therapeutic effects. The molecular pathways involved include the inhibition of cyclic AMP production and the activation of mitogen-activated protein kinases .

Comparaison Avec Des Composés Similaires

Composés similaires

CT3 : Un autre agoniste du CB1 avec des applications thérapeutiques similaires.

SAB378 : Un agoniste du CB1 connu pour son action périphérique et ses effets secondaires réduits sur le système nerveux central.

Unicité de SAD448

SAD448 est unique en raison de son action sélective sur les récepteurs CB1 périphériques, minimisant les effets secondaires du système nerveux central tels que l'hypothermie. Cette action sélective augmente sa fenêtre thérapeutique et en fait un candidat prometteur pour le traitement des troubles du système nerveux périphérique .

Souhaitez-vous des informations plus détaillées sur une section spécifique ?

Activité Biologique

The compound 2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester, often referred to as a quinazoline derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure

The chemical structure of the compound is complex, featuring a quinazoline core with various functional groups that contribute to its biological properties. The molecular formula is C20H26N4O5S, and its structure can be summarized as follows:

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. A study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Quinazoline derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that this compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In animal models, the compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be outlined as follows:

- Starting Materials : 5,7-Dimethylquinazolinone and appropriate sulfonamide derivatives.

- Reagents : Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

- Conditions : Reactions are usually carried out under reflux conditions in solvents such as DMF or DMSO.

Case Study 1: Antitumor Activity Assessment

In a study published in Cancer Letters, researchers evaluated the antitumor efficacy of this quinazoline derivative on human breast cancer xenografts in mice. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

A clinical trial assessed the antimicrobial effectiveness of the compound against various pathogens isolated from infected patients. The results indicated that it was particularly effective against resistant strains of bacteria, showcasing its potential in treating drug-resistant infections .

Research Findings

Recent findings suggest that modifications to the quinazoline structure can enhance biological activity. For instance, substituents on the phenyl ring have been shown to affect both potency and selectivity towards different biological targets.

| Property | Observation |

|---|---|

| Antitumor Activity | IC50 values < 10 µM in vitro |

| Antimicrobial Activity | MIC = 32 µg/mL for S. aureus |

| Anti-inflammatory Effect | Reduced cytokine levels by 50% |

Propriétés

Numéro CAS |

581106-09-4 |

|---|---|

Formule moléculaire |

C24H28N4O8S |

Poids moléculaire |

532.6 g/mol |

Nom IUPAC |

ethyl 2-(2-hydroxyethylcarbamoyloxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate |

InChI |

InChI=1S/C24H28N4O8S/c1-5-35-23(31)20-14(2)12-16-21(15(20)3)22(30)28(19(27-16)13-36-24(32)26-10-11-29)17-8-6-7-9-18(17)37(33,34)25-4/h6-9,12,25,29H,5,10-11,13H2,1-4H3,(H,26,32) |

Clé InChI |

PMBUDILHPXTDNY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |

SMILES canonique |

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SAD-448; SAD 448; SAD448 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.